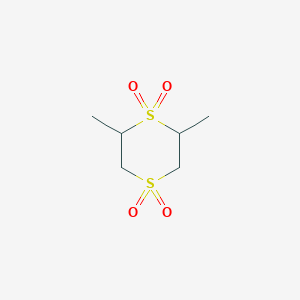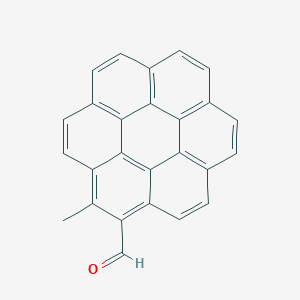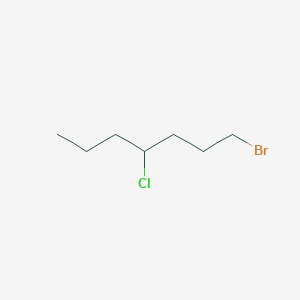
1-Bromo-4-chloroheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-chloroheptane is an organic compound with the molecular formula C7H14BrCl. It is a halogenated alkane, specifically a heptane derivative, where bromine and chlorine atoms are substituted at the first and fourth positions, respectively
Méthodes De Préparation
1-Bromo-4-chloroheptane can be synthesized through several methods. One common synthetic route involves the halogenation of heptane. The process typically includes the following steps:
Halogenation Reaction: Heptane is treated with bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at the desired positions.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, at a temperature range of 0-50°C.
Industrial production methods may involve more advanced techniques to ensure high yield and purity. These methods often include continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
1-Bromo-4-chloroheptane undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromine or chlorine atom is replaced by another nucleophile. Common reagents include sodium hydroxide, potassium iodide, and ammonia.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. Reagents such as potassium tert-butoxide are often used.
Oxidation and Reduction: Although less common, the compound can be oxidized or reduced under specific conditions to form different products.
The major products formed from these reactions depend on the reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield alcohols, while elimination reactions can produce alkenes.
Applications De Recherche Scientifique
1-Bromo-4-chloroheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its ability to modify specific amino acid residues.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism by which 1-Bromo-4-chloroheptane exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the compound acts as an electrophile, with the bromine or chlorine atom being replaced by a nucleophile. The molecular targets and pathways involved vary based on the reaction conditions and the nucleophile used .
Comparaison Avec Des Composés Similaires
1-Bromo-4-chloroheptane can be compared with other halogenated alkanes, such as:
1-Bromo-4-chlorobutane: Similar in structure but with a shorter carbon chain.
1-Bromo-4-chlorooctane: Similar in structure but with a longer carbon chain.
1-Bromo-4-chloropentane: Another similar compound with a different carbon chain length.
The uniqueness of this compound lies in its specific carbon chain length and the positions of the halogen atoms, which influence its reactivity and applications .
Propriétés
Numéro CAS |
112337-60-7 |
|---|---|
Formule moléculaire |
C7H14BrCl |
Poids moléculaire |
213.54 g/mol |
Nom IUPAC |
1-bromo-4-chloroheptane |
InChI |
InChI=1S/C7H14BrCl/c1-2-4-7(9)5-3-6-8/h7H,2-6H2,1H3 |
Clé InChI |
IVPYMJNSQVKTFA-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCCBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7,8-diol](/img/structure/B14305555.png)
![N,N-Dimethyl-4-[4-(4-nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14305569.png)
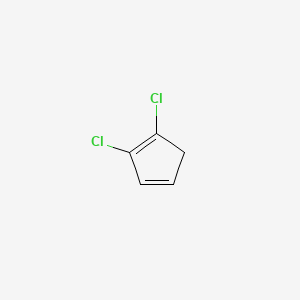
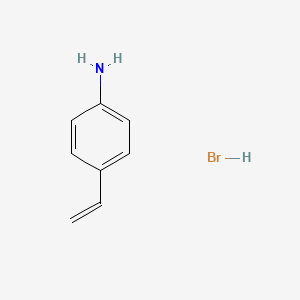

![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene]](/img/structure/B14305604.png)
![4-[Bis(4-butylphenyl)amino]benzaldehyde](/img/structure/B14305613.png)
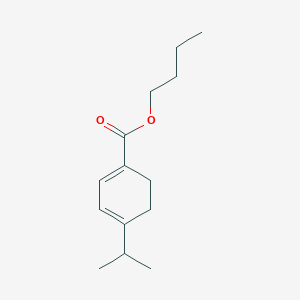
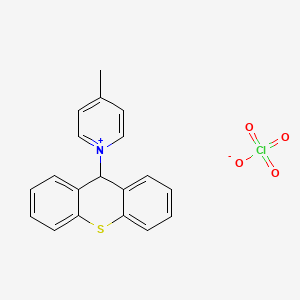
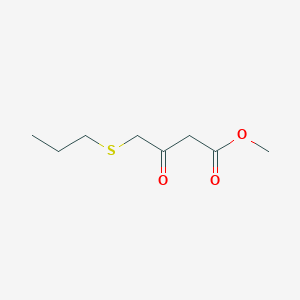
![2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid](/img/structure/B14305650.png)
![1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14305658.png)
